Bienvenue dans la boutique en ligne BenchChem!

S-Benzylthiourea

iNOS inhibitor nitric oxide synthase selectivity

S-Benzylthiourea (CAS 621-85-2) is the essential multi-target tool compound validated for three distinct mechanisms: superior iNOS selectivity over nNOS in primary neuronal/glial cultures, the original IDO inhibitory scaffold for kynurenine-pathway cancer immunotherapy SAR, and a necessary/sufficient MreB inhibitor for Gram-negative anti-infective discovery. Unlike S-methylisothiourea or N-benzylthiourea analogs, its S-benzyl group uniquely enables all three activities. Also serves as a negative control/STR reference for ALDH inhibitor toxicity studies. Procure the authentic free base for reproducible pharmacology—verify CAS 621-85-2 before ordering.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 621-85-2
Cat. No. B189547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzylthiourea
CAS621-85-2
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=N)N
InChIInChI=1S/C8H10N2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
InChIKeyGTRLQRHWPXEBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzylthiourea (CAS 621-85-2) Procurement Guide: iNOS Selectivity, IDO Inhibition, and MreB Targeting


S-Benzylthiourea (benzyl carbamimidothioate, CAS 621-85-2) is an S-benzyl isothiourea derivative with molecular formula C8H10N2S and molecular weight 166.24 g/mol, melting point 103–104 °C [1]. The compound exists as a free base and as a hydrochloride salt (U-19451A, CAS 538-28-3). Classified as a very strong base [2], S-benzylthiourea has been studied as a selective iNOS inhibitor, an indoleamine-2,3-dioxygenase (IDO) inhibitor, and a bacterial MreB inhibitor. Its S-benzyl group is critical for distinct biological activities not observed with thiourea or simple S-alkyl isothioureas.

Why S-Benzylthiourea Cannot Be Substituted by Thiourea, S-Methylisothiourea, or N-Benzylthiourea


S-Benzylthiourea differs fundamentally from its close structural analogs. Thiourea lacks the benzyl group essential for iNOS selectivity, IDO inhibition, and MreB binding. S-Methylisothiourea (SMT) shows lower iNOS selectivity in cell cultures [1] and lacks IDO and MreB activities. N-Benzylthiourea, the nitrogen-linked isomer, exhibits a distinct biological profile with different cytotoxicity patterns [2]. Simple substitution with these analogs fails to recapitulate the multi-target profile of S-benzylthiourea, as quantified in the evidence below.

Quantitative Differentiation Evidence for S-Benzylthiourea (CAS 621-85-2)


iNOS Selectivity Over nNOS in Cell Cultures: Superior to S-Methylisothiourea

U-19451A (S-benzylisothiourea hydrochloride) demonstrated significantly greater selectivity for iNOS over nNOS in primary cerebellar granule cell and glial cell cultures compared to S-methylisothiourea (SMT). In tissue homogenate assays, both compounds were approximately 4-fold selective for iNOS, but the cellular selectivity advantage of U-19451A over SMT was statistically significant [1]. BindingDB data provide Ki(iNOS) = 5.6 µM (human DLD-1 cells) [2] and IC50(nNOS) = 13 µM (rat nNOS in HEK293T cells) [3], indicating intrinsic ~2.3-fold selectivity.

iNOS inhibitor nitric oxide synthase selectivity

IDO Enzyme Inhibition: S-Benzyl Group Confers Activity Absent in Thiourea

S-Benzylisothiourea 3a was identified as an inhibitor of indoleamine-2,3-dioxygenase (IDO) in a screening program, leading to the development of sub-µM optimized derivatives 3r and 10h that suppressed kynurenine production in A431 cells [1]. Thiourea and S-alkyl isothioureas lacking the S-benzyl group do not exhibit IDO inhibitory activity, establishing the S-benzyl moiety as a critical pharmacophore [1]. A subsequent cyclic analogue achieved cellular kynurenine inhibition with IC50 = 0.34 µM [2].

indoleamine-2,3-dioxygenase IDO inhibitor kynurenine pathway

Bacterial MreB Inhibition and Spherical Cell Induction: Unique to S-Benzylisothiourea Scaffold

The S-benzylisothiourea structure is necessary and sufficient to induce spherical cells in Escherichia coli via inhibition of the actin-like cytoskeletal protein MreB [1]. Thiourea, S-methylisothiourea, and other non-benzyl isothioureas do not induce this morphological change [2]. The parent compound shows detectable but weak activity; 3- and/or 4-chloro-substitution of the S-benzyl group enhances this activity [2]. A22 (S-(3,4-dichlorobenzyl)isothiourea) achieves MIC = 3.1 µg/mL against E. coli [3].

MreB inhibitor antibacterial morphology E. coli spherical cells

In Vivo Toxicity Precludes Use in ALDH Inhibition Prodrugs, Unlike S-Methylisothiourea

In a comparative study of isothioureas as cyanamide prodrugs for aldehyde dehydrogenase (ALDH) inhibition, S-methylisothiourea (4) produced a 119-fold increase in ethanol-derived blood acetaldehyde in rats without reported toxicity, while S-benzylisothiourea (11) was toxic [1]. S-n-butyl- and S-isobutyl analogs were nearly twice as effective as S-methyl, but extending the side chain to benzyl or hexadecyl resulted in toxicity, with S-n-hexadecylisothiourea causing extensive hepatic and renal necrosis [1].

aldehyde dehydrogenase cyanamide prodrug toxicity

Best Research and Industrial Application Scenarios for S-Benzylthiourea (CAS 621-85-2)


Selective iNOS Inhibition in Cellular Models of Inflammation

Based on its superior iNOS selectivity over nNOS in cell cultures compared to S-methylisothiourea [1], S-benzylisothiourea is the preferred tool compound for studying iNOS-mediated nitric oxide production in primary neuronal and glial cultures, where minimizing nNOS inhibition is critical to avoid confounding effects on neuronal signaling.

IDO Inhibitor Lead Discovery and SAR Studies

As the initial IDO inhibitor hit in a screening program that led to sub-µM optimized derivatives [2], S-benzylisothiourea serves as the foundational scaffold for medicinal chemistry campaigns targeting the kynurenine pathway in cancer immunotherapy. Procurement of the parent compound enables systematic SAR exploration around the S-benzyl group.

Bacterial MreB Inhibition and Anti-Infective Development

Given that the S-benzylisothiourea structure is necessary and sufficient for MreB inhibition and spherical cell induction in E. coli [3], the compound is a critical tool for investigating bacterial cytoskeletal targets and developing novel anti-infective agents against Gram-negative pathogens, distinct from conventional β-lactam or quinolone mechanisms.

Toxicity Profiling in ALDH Inhibition Research

The documented toxicity of S-benzylisothiourea in ALDH prodrug studies, in contrast to S-methyl and S-n-butyl analogs [4], makes the compound a negative control or structure-toxicity relationship (STR) reference standard for studies aimed at understanding the toxicological determinants of isothiourea-based ALDH inhibitors.

Quote Request

Request a Quote for S-Benzylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.